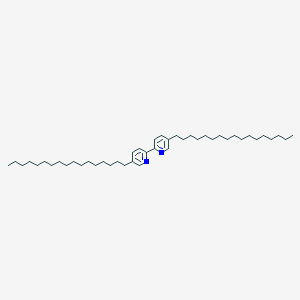

5,5'-Diheptadecyl-2,2'-bipyridine

Description

5,5'-Diheptadecyl-2,2'-bipyridine is a bipyridine derivative functionalized with long heptadecyl (C₁₇H₃₅) chains at the 5,5' positions. This structural modification endows the compound with unique solubility, mesomorphic behavior, and coordination properties. It is primarily utilized in the synthesis of paramagnetic liquid crystal (LC) complexes, such as the dysprosium(III) complex, which exhibits a wide nematic mesophase range (30–120°C) and low crystallization temperature, making it suitable for homogeneous nematic LC mixtures . Its applications span advanced materials, including polarized luminescence systems when combined with polymers like poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) .

Properties

CAS No. |

783337-21-3 |

|---|---|

Molecular Formula |

C44H76N2 |

Molecular Weight |

633.1 g/mol |

IUPAC Name |

5-heptadecyl-2-(5-heptadecylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C44H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-35-37-43(45-39-41)44-38-36-42(40-46-44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-40H,3-34H2,1-2H3 |

InChI Key |

XNZFHRFPKYBQLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diheptadecyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which uses palladium catalysts to couple halogenated pyridines with heptadecylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Diheptadecyl-2,2’-bipyridine can undergo various chemical reactions, including:

Oxidation: The bipyridine core can be oxidized to form N-oxides.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The heptadecyl chains can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry: 5,5’-Diheptadecyl-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique photophysical properties, making them useful in materials science and optoelectronics .

Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They can interact with metal ions in biological systems, influencing various biochemical pathways .

Industry: In the industrial sector, 5,5’-Diheptadecyl-2,2’-bipyridine and its complexes are used in catalysis, particularly in processes involving hydrogenation and oxidation reactions .

Mechanism of Action

The mechanism by which 5,5’-Diheptadecyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, forming stable complexes with metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation and oxidation . The long heptadecyl chains can influence the solubility and interaction of the compound with other molecules, potentially affecting its overall activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at the 5,5' positions critically influence the physicochemical and coordination properties of bipyridine derivatives. Below is a comparative analysis:

Thermal and Mesomorphic Behavior

- The heptadecyl chains in this compound reduce intermolecular interactions, lowering crystallization temperatures and stabilizing nematic phases over broad temperature ranges. This contrasts with 5,5'-Dimethyl-2,2'-bipyridine , which lacks such thermal stabilization and exhibits higher melting points (115°C) .

- 5,5'-Dibromo-2,2'-bipyridine and 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine are non-mesomorphic but excel in thermal stability for high-temperature applications (e.g., OLEDs) .

Coordination Chemistry and Material Performance

- This compound : Forms stable lanthanide complexes (e.g., Eu³⁺, Dy³⁺) with enhanced luminescence and magnetic properties. The alkyl chains improve compatibility with organic matrices .

- 5,5'-Dimethyl-2,2'-bipyridine : Widely used in transition metal complexes (e.g., Pt, Cu) for catalysis and photophysics. Methyl groups mildly enhance electron density without steric hindrance .

- 5,5'-Dibromo-2,2'-bipyridine: Serves as a versatile building block for Sonogashira or Suzuki couplings, enabling π-conjugated systems in optoelectronic devices .

This compound in Liquid Crystals

Studies demonstrate that its Dy³⁺ complex retains nematic ordering even at high lanthanide concentrations (up to 20 wt%), a rare feat attributed to the alkyl chain-mediated phase compatibility . Mixtures with PFO exhibit polarized emission, relevant for LC displays and sensors .

Comparative Performance in Optoelectronics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.